molecular formula C14H12N2O3 B14492940 2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 64908-99-2

2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14492940
CAS No.: 64908-99-2
M. Wt: 256.26 g/mol
InChI Key: DJWSAIIJISCMMM-UHFFFAOYSA-N
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Description

2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is a synthetic organic compound known for its unique chemical structure and properties This compound features a hydrazinyl group attached to a benzoic acid moiety, with a methyl-substituted oxocyclohexadienylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of the oxocyclohexadienylidene intermediate, followed by its reaction with hydrazine derivatives. The process is optimized for large-scale production by employing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzoic acid compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
  • N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas

Uniqueness

2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazinyl and oxocyclohexadienylidene groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64908-99-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-hydroxy-2-methylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-8-10(17)6-7-12(9)15-16-13-5-3-2-4-11(13)14(18)19/h2-8,17H,1H3,(H,18,19)

InChI Key

DJWSAIIJISCMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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